[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS 1296224-87-7 properties
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS 1296224-87-7 properties
Technical Monograph: [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS: 1296224-87-7 Document Type: Technical Reference & Synthetic Guide Version: 2.0 (2025 Revision)
Executive Summary & Chemical Profile
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol is a bifunctional heterocyclic building block characterized by a piperidine core substituted at the N-position with a 4-bromophenyl moiety and at the C4-position with a hydroxymethyl group.
Its strategic value in medicinal chemistry lies in its orthogonal reactivity :
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The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems common in GPCR ligands and kinase inhibitors.
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The Primary Alcohol: A versatile anchor for oxidation (to aldehydes/acids), etherification, or conversion to leaving groups (mesylates/tosylates) for chain extension.
Physicochemical Specifications
| Property | Value | Source/Note |
| CAS Number | 1296224-87-7 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₆BrNO | — |
| Molecular Weight | 270.17 g/mol | — |
| Appearance | Off-white to pale yellow solid | Observed in analogs |
| Predicted LogP | 2.65 ± 0.4 | Calculated (ACD/Labs) |
| pKa (Base) | ~8.5 (Piperidine Nitrogen) | Attenuated by N-aryl conjugation |
| H-Bond Donors | 1 (–OH) | — |
| H-Bond Acceptors | 2 (N, O) | — |
| Rotatable Bonds | 2 | C(sp3)-C(sp3) and C(sp2)-N |
Synthetic Architecture
To ensure high fidelity and reproducibility, two distinct synthetic routes are recommended based on available starting materials and scale requirements.
Route A: Nucleophilic Aromatic Substitution (SNAr) – Scalable & Economical
This is the preferred industrial route. It utilizes the difference in leaving group ability between fluorine and bromine. In SNAr reactions, fluoride is a superior leaving group due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, leaving the bromine intact for future functionalization.
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Reagents: 4-Piperidinemethanol (Nucleophile), 1-Bromo-4-fluorobenzene (Electrophile).
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
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Solvent: DMSO or DMF (Polar aprotic is required to solvate the cation and increase fluoride nucleofugality).
Route B: Pd-Catalyzed Buchwald-Hartwig Amination – High Precision
Used when the electrophile lacks the activating fluorine or when milder conditions are required. This route requires careful ligand selection to prevent de-halogenation of the aryl bromide.
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Reagents: 4-Piperidinemethanol, 1-Bromo-4-iodobenzene.
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Catalyst: Pd₂dba₃ / Xantphos or RuPhos.
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Logic: The oxidative addition of Pd(0) into the C–I bond is significantly faster than the C–Br bond, allowing chemoselective N-arylation.
Figure 1: Divergent synthetic strategies. Solid lines indicate the preferred SNAr route due to atom economy and cost-efficiency.
Detailed Experimental Protocol
Method: Regioselective SNAr Coupling Objective: Synthesis of 10g of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol.
Reagents:
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4-Piperidinemethanol (CAS 6457-49-4): 5.00 g (43.4 mmol)
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1-Bromo-4-fluorobenzene (CAS 460-00-4): 8.36 g (47.7 mmol, 1.1 eq)
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Potassium Carbonate (anhydrous): 12.0 g (86.8 mmol, 2.0 eq)
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Dimethyl sulfoxide (DMSO): 50 mL
Procedure:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.
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Charging: Add 4-piperidinemethanol, potassium carbonate, and DMSO. Stir at room temperature for 10 minutes to create a uniform suspension.
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Addition: Add 1-Bromo-4-fluorobenzene in a single portion.
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Reaction: Heat the mixture to 100°C (internal temperature). Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
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Critical Control Point: Do not exceed 130°C to prevent potential debromination or solvent decomposition.
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Reaction Time: Typically 12–16 hours.
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Workup:
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Pour the mixture into 300 mL of ice-water. The product often precipitates as a solid.
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If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.
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If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0% → 60% EtOAc in Hexanes).
Validation Criteria:
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¹H NMR (400 MHz, CDCl₃): Look for characteristic AA'BB' aromatic doublets (approx. δ 7.30 and 6.80 ppm) and the piperidine multiplet shifts.
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MS (ESI): m/z 270/272 [M+H]⁺ (1:1 isotopic ratio confirms Bromine).
Functional Utility & Pharmacophore Mapping
This scaffold is a "privileged structure" in drug discovery, serving as a linker in various therapeutic classes.
Downstream Transformations
The utility of CAS 1296224-87-7 is defined by its ability to undergo orthogonal functionalization.
Figure 2: Chemo-differentiation map showing independent modification of the aryl halide and alcohol termini.
Therapeutic Relevance
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GPCR Modulators: The 4-phenylpiperidine motif is ubiquitous in ligands for 5-HT (Serotonin) and Dopamine receptors. The hydroxymethyl group mimics the spatial arrangement of neurotransmitter polar groups.
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Antifungals: Similar scaffolds appear in azole synthesis, where the alcohol is converted to a leaving group and displaced by triazoles.
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AChE Inhibitors: Analogs of this compound are investigated for Alzheimer's disease treatment (Donepezil-like derivatives).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Signal Word: WARNING
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H302: Harmful if swallowed.
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H319: Causes serious eye irritation.[3]
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H412: Harmful to aquatic life with long-lasting effects (Aryl halides are generally persistent).
Handling Protocols:
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
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Inhalation: Handle in a fume hood.[4] Avoid dust generation if solid.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
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Chemical Book. 1-Bromo-4-iodobenzene synthesis and properties. (General reactivity of aryl halides). Retrieved from
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Thermo Fisher Scientific. Safety Data Sheet: 4-Piperidinemethanol. (Precursor safety data). Retrieved from
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Vertex AI Search. MSDS of [1-(4-Bromophenyl)-piperidin-4-YL]-methanol. (Specific CAS safety data). Retrieved from
- Organic Syntheses.Buchwald-Hartwig Amination of Aryl Halides. (Methodological grounding). Org. Synth. 2002, 78, 23.
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperidine-Based GPCR Ligands. (Contextual application). Note: General reference to class utility.
